Clodantoin

Description

Chlordantoin is a topical imidazole antifugal agent with activity against Candida albicans.

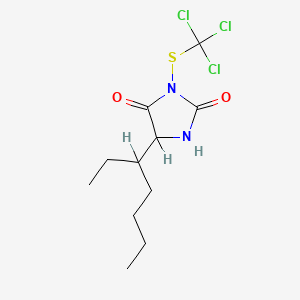

Structure

3D Structure

Properties

IUPAC Name |

5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl3N2O2S/c1-3-5-6-7(4-2)8-9(17)16(10(18)15-8)19-11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGJJBHRUDVEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863575 | |

| Record name | Chlordantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-20-5 | |

| Record name | Chlordantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordantoin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13516 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlordantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clodantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W14Z7581PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Antifungal: Unraveling the Mechanism of Action of Clodantoin Against Candida albicans

For Immediate Release

[City, State] – Despite its documented clinical use in treating infections caused by Candida albicans, the precise molecular mechanism of action of the antifungal agent Clodantoin (also known as chlordantoin) remains largely uncharacterized in contemporary scientific literature. A comprehensive review of available research reveals a significant gap in the understanding of how this hydantoin derivative exerts its inhibitory effects on the opportunistic fungal pathogen. This technical guide synthesizes the limited available information and provides a framework for future research by contextualizing this compound within the broader landscape of known antifungal mechanisms.

Potential Fungal Targets and Putative Mechanisms of Action

Given the fundamental biological processes necessary for fungal survival and proliferation, several key cellular components and pathways represent plausible targets for any effective antifungal agent. The following sections outline these potential targets and speculate on how a compound like this compound might disrupt them.

Disruption of the Fungal Cell Wall

The fungal cell wall is a dynamic and essential structure, absent in human cells, making it an ideal target for antifungal therapy. It is primarily composed of glucans, chitin, and mannoproteins, which provide structural integrity and protection.

Putative Mechanism: this compound could potentially interfere with the synthesis of key cell wall components. This could occur through the inhibition of enzymes crucial for the production of β-(1,3)-glucan or chitin, the primary structural polysaccharides. Disruption of the cell wall would lead to osmotic instability and cell lysis.

Experimental Approaches to Investigate Cell Wall Disruption:

-

Sorbitol Protection Assay: This assay determines if an antifungal agent's activity is mitigated by an osmotic stabilizer like sorbitol. If this compound targets the cell wall, its fungicidal effect would be reduced in the presence of sorbitol.

-

Chitin and Glucan Quantification: Measuring the levels of chitin and glucan in C. albicans cells treated with this compound, using techniques like fluorimetry with specific dyes (e.g., Calcofluor White for chitin), can indicate interference with cell wall synthesis.

-

Transmission Electron Microscopy (TEM): Ultrastructural analysis of this compound-treated C. albicans cells can reveal morphological changes in the cell wall, such as altered thickness or integrity.

Compromising the Fungal Cell Membrane

The fungal cell membrane, rich in the unique sterol ergosterol, is another critical target for antifungal drugs. The integrity of this membrane is vital for maintaining cellular homeostasis and regulating the passage of substances.

Putative Mechanism: this compound might disrupt the fungal cell membrane through one of two primary mechanisms:

-

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, this compound could inhibit key enzymes in the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This would alter membrane fluidity and the function of membrane-bound proteins.

-

Direct Membrane Permeabilization: Alternatively, this compound could directly interact with membrane components, leading to the formation of pores or channels. This would cause leakage of essential intracellular contents, such as ions and small molecules, ultimately leading to cell death.

Experimental Approaches to Investigate Cell Membrane Disruption:

-

Ergosterol Quantification: The total ergosterol content in this compound-treated C. albicans can be measured spectrophotometrically or by using high-performance liquid chromatography (HPLC).

-

Membrane Permeability Assays: The uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes, can be quantified using flow cytometry or fluorescence microscopy.

-

Leakage Assays: Measuring the leakage of intracellular components, such as potassium ions or ATP, into the extracellular medium can indicate membrane damage.

Visualizing Potential Mechanisms

To conceptualize the potential, yet unconfirmed, mechanisms of this compound, the following diagrams illustrate hypothetical pathways and experimental workflows.

Caption: Hypothetical pathway of this compound-induced cell wall disruption.

Caption: Workflow for assessing this compound's effect on membrane integrity.

Conclusion and Future Directions

The therapeutic application of this compound against Candida albicans infections is historically acknowledged, yet the scientific community lacks a detailed understanding of its antifungal mechanism. The absence of modern research on this topic presents a significant opportunity for investigation. Future studies should systematically evaluate the impact of this compound on the primary fungal targets: the cell wall and cell membrane. A multi-faceted approach employing the biochemical, microscopic, and molecular techniques outlined above would be invaluable in elucidating the precise mechanism of action. Uncovering how this compound works could not only rationalize its historical use but also potentially inform the development of novel antifungal agents in an era of increasing drug resistance. Researchers in mycology and drug development are encouraged to revisit this compound and fill this critical knowledge gap.

What is the chemical structure of Clodantoin?

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthesis of Clodantoin. It is intended for researchers, scientists, and drug development professionals interested in this antifungal agent.

Chemical Structure and Properties

This compound, also known as Chlordantoin, is a synthetic heterocyclic organic compound belonging to the hydantoin class. Its chemical identity is well-established.

Chemical Identifiers and Structure:

-

IUPAC Name: 5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione[1]

-

CAS Number: 5588-20-5[1]

-

Molecular Formula: C₁₁H₁₇Cl₃N₂O₂S[1]

-

Canonical SMILES: CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl[1]

The chemical structure of this compound is characterized by a central imidazolidine-2,4-dione (hydantoin) ring. A heptan-3-yl group is attached at the 5-position, and a trichloromethylsulfanyl group is linked to the nitrogen at the 3-position.

Physicochemical and Computed Properties:

A summary of the available quantitative data for this compound is presented in the table below. It should be noted that some of these values are predicted or estimated due to a lack of extensive experimental data in the public domain.

| Property | Value | Source |

| Molecular Weight | 347.69 g/mol | [1] |

| Appearance | Solid Powder, Light yellow to yellow | [2] |

| Density (estimate) | 1.39 g/cm³ | [1] |

| Solubility | Soluble in DMSO | [1][2] |

| pKa (predicted) | 6.46 ± 0.70 | |

| XLogP3-AA (predicted) | 4.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 74.7 Ų | [1] |

Spectroscopic Data:

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of N-substituted hydantoins. The synthesis would likely involve a multi-step process.

Proposed Synthetic Pathway:

A logical approach to the synthesis of this compound would begin with the formation of the 5-(heptan-3-yl)hydantoin intermediate, followed by the introduction of the trichloromethylsulfanyl group.

References

Clodantoin: An In-Depth Technical Guide for Topical Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodantoin, a synthetic heterocyclic compound belonging to the imidazolidine-2,4-dione class, has been identified as a topical antifungal agent with activity against various fungal pathogens, notably Candida albicans. As a member of the broader imidazole class of antifungals, its mechanism of action is predicated on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and standardized experimental protocols for its evaluation. Due to the limited availability of specific quantitative data and detailed experimental methodologies for this compound in publicly accessible literature, this guide incorporates illustrative data and well-established protocols for topical antifungal agents to provide a robust framework for researchers.

Introduction

Topical fungal infections, caused by dermatophytes and yeasts, represent a significant global health concern, affecting millions of individuals annually. The imidazole class of antifungal agents has been a cornerstone of topical therapy for several decades, valued for their broad-spectrum activity and favorable safety profile. This compound (5-(1-ethylpentyl)-3-((trichloromethyl)thio)imidazolidine-2,4-dione) is a lesser-known member of this class that has shown promise in the treatment of cutaneous and mucosal candidiasis. This document aims to consolidate the available information on this compound and provide a technical framework for its further investigation and development as a topical antifungal agent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, consistent with other imidazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the structural integrity and function of the fungal cell membrane.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic methylated sterol precursors. The altered sterol composition increases membrane permeability and fluidity, disrupting the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and replication.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 5-(1-ethylpentyl)-3-[(trichloromethyl)sulfanyl]imidazolidine-2,4-dione |

| Molecular Formula | C₁₁H₁₇Cl₃N₂O₂S |

| Molecular Weight | 363.7 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO (predicted) |

| ATC Code | G01AX01 |

Antifungal Activity (Illustrative Data)

| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| This compound (Hypothetical) | 0.5 | 2 | 4 |

| Clotrimazole | 0.25 | 1 | 4 |

| Miconazole | 0.125 | 0.5 | 2 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following sections detail standardized protocols for the in vitro and in vivo evaluation of this compound's antifungal efficacy.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Candida albicans strain (e.g., ATCC 90028)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

Drug Dilution Series:

-

In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.06 to 32 µg/mL.

-

Include a drug-free well for a positive growth control and a media-only well for a sterility control.

-

-

Inoculum Preparation:

-

Culture C. albicans on an SDA plate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading at 490 nm.

-

(Optional) MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), subculture 10 µL from each well that shows no visible growth onto SDA plates. Incubate the plates at 35°C for 48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.

In Vivo Efficacy: Murine Model of Cutaneous Candidiasis

This protocol describes a standard animal model to evaluate the topical efficacy of a this compound formulation. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To assess the therapeutic efficacy of a topical this compound formulation in a murine model of cutaneous candidiasis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Candida albicans strain

-

Topical formulation of this compound (e.g., 1% cream)

-

Placebo cream (vehicle control)

-

Positive control antifungal cream (e.g., 1% clotrimazole)

-

Anesthetic

-

Electric shaver

-

Sterile cotton swabs

-

Sabouraud Dextrose Agar (SDA) plates with antibiotics

Procedure:

-

Immunosuppression (Optional but Recommended): To establish a robust infection, mice can be immunosuppressed by subcutaneous injection of cyclophosphamide prior to infection.

-

Infection:

-

Anesthetize the mice.

-

Shave a small area (approximately 2 cm x 2 cm) on the back of each mouse.

-

Gently abrade the shaved skin with fine-grade sandpaper to disrupt the stratum corneum.

-

Apply a suspension of C. albicans (1 x 10⁷ CFU/mL) to the abraded area using a sterile cotton swab.

-

-

Treatment:

-

24 hours post-infection, divide the mice into treatment groups (e.g., this compound, placebo, positive control).

-

Apply a thin layer of the assigned topical formulation to the infected area once or twice daily for a predetermined period (e.g., 5-7 days).

-

-

Efficacy Assessment:

-

Clinical Scoring: Visually assess and score the severity of the infection daily based on erythema, scaling, and crusting.

-

Fungal Burden: At the end of the treatment period, euthanize the mice and excise the infected skin. Homogenize the tissue in sterile saline. Plate serial dilutions of the homogenate onto SDA plates containing antibiotics (to inhibit bacterial growth). Incubate at 35°C for 48 hours and count the number of colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis: Compare the clinical scores and fungal burden between the treatment groups using appropriate statistical methods (e.g., ANOVA, t-test). A significant reduction in both parameters in the this compound-treated group compared to the placebo group indicates efficacy.

Conclusion

This compound is a topical imidazole antifungal agent with a mechanism of action centered on the inhibition of ergosterol biosynthesis, a validated target in fungal pathogens. While specific preclinical and clinical data for this compound are limited in the public domain, its classification as an imidazole suggests a favorable therapeutic potential for the treatment of superficial fungal infections, particularly those caused by Candida species. The standardized in vitro and in vivo protocols provided in this guide offer a robust framework for researchers to further investigate the antifungal efficacy, safety, and formulation development of this compound. Future research should focus on generating comprehensive quantitative data on its antifungal spectrum, elucidating any unique aspects of its mechanism of action, and optimizing topical formulations to enhance its clinical utility.

Clodantoin: An Obscure Antifungal Agent with Limited Publicly Available Data

Clodantoin, a topical antifungal agent belonging to the imidazolidine-2,4-dione class of compounds, has been identified for its activity against Candida albicans, a common cause of fungal infections. Despite reaching Phase II clinical trials, detailed information regarding its discovery, synthesis, and specific mechanism of action remains largely unavailable in publicly accessible scientific literature and patent databases. This report summarizes the limited existing information and provides a general context based on related compounds.

Discovery and Historical Context

The precise origins of this compound's discovery are not well-documented in the available literature. The development of antifungal agents gained momentum in the mid-20th century, with the introduction of various classes of compounds to treat fungal infections.[1][2][3] Imidazole derivatives, a broad class of antifungals, emerged in the late 1960s and were noted for their mechanism of disrupting the fungal cell membrane.[1] While this compound is classified as an imidazolidine-2,4-dione, its historical development alongside the broader class of imidazole antifungals is not explicitly detailed.

Chemical Structure and Properties

This compound is chemically identified as 5-(1-ethylpentyl)-3-((trichloromethyl)thio)imidazolidine-2,4-dione.[4] Its fundamental structure is the hydantoin ring, a five-membered ring containing two nitrogen atoms. General properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H17Cl3N2O2S | [4] |

| Molecular Weight | 347.7 g/mol | [4] |

| IUPAC Name | 5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione | [4] |

| CAS Number | 5588-20-5 | [4] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of the core hydantoin structure and related imidazolidine-2,4-diones is well-established. These methods often involve the condensation of an α-amino acid or a related derivative with a cyanate or isocyanate, followed by cyclization.[5][6] Another common route is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[7]

For thio-substituted imidazolidinones, synthetic strategies may involve the reaction of a hydantoin with a sulfur-containing electrophile.[8] A plausible, though unconfirmed, synthetic pathway for this compound could involve the synthesis of 5-(1-ethylpentyl)hydantoin followed by a reaction with a trichloromethylthiolating agent.

A generalized workflow for hydantoin synthesis is depicted below.

References

- 1. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Chlordantoin | C11H17Cl3N2O2S | CID 21782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydantoin synthesis [organic-chemistry.org]

- 8. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

Clodantoin: An In-depth Technical Guide to its Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodantoin, also known as Chlordantoin, is a topical antifungal agent that has been historically used for the treatment of candidiasis, particularly in gynecological applications. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, details standardized experimental protocols for determining its in vitro activity, and explores its putative mechanism of action based on its chemical structure as a hydantoin derivative. Due to the limited availability of recent quantitative data, this guide also serves as a framework for future research and evaluation of this compound's antifungal properties.

Antifungal Spectrum of this compound

Historically, this compound has been primarily recognized for its activity against Candida albicans, the most common causative agent of vaginal yeast infections.[1][2] Early studies, such as the 1961 paper by Kupferberg and Doscher, established its anti-fungal properties. However, detailed, publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized contemporary assays, are scarce.

To facilitate comparative analysis and to provide a template for future studies, the following table illustrates how the antifungal spectrum of this compound could be presented. The values provided are for illustrative purposes only and are not based on experimental data.

Table 1: Illustrative Antifungal Spectrum of this compound (Hypothetical Data)

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| Candida albicans | 2 | 8 | 3.5 |

| Candida glabrata | 16 | 64 | 28.8 |

| Candida parapsilosis | 4 | 16 | 7.1 |

| Candida tropicalis | 8 | 32 | 14.2 |

| Cryptococcus neoformans | >64 | >64 | >64 |

| Aspergillus fumigatus | >64 | >64 | >64 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These hypothetical values suggest a potential spectrum of activity primarily against Candida species, with limited to no activity against other yeasts and molds.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method (CLSI M27)

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against yeasts.[1][3]

2.1.1. Materials

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution (this compound)

-

Yeast inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

Spectrophotometer or inverted mirror

2.1.2. Procedure

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plates using RPMI 1640 medium.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: Each well containing the antifungal dilution and a growth control well are inoculated with the standardized yeast suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

Agar Disk Diffusion Method (EUCAST)

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

2.2.1. Materials

-

Mueller-Hinton agar plates supplemented with glucose and methylene blue

-

Sterile paper disks

-

This compound solution of a known concentration

-

Standardized yeast inoculum (0.5 McFarland)

-

Sterile swabs

2.2.2. Procedure

-

Inoculum Preparation: A standardized yeast suspension is prepared as described for the broth microdilution method.

-

Plate Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the agar plate in three directions.

-

Disk Application: Paper disks impregnated with a known amount of this compound are placed on the agar surface.

-

Incubation: The plates are incubated at 35°C for 18-24 hours.

-

Reading of Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone corresponds to the susceptibility of the organism to the antifungal agent.

Putative Mechanism of Action

The precise molecular mechanism of action of this compound has not been extensively elucidated in recent literature. However, based on its hydantoin chemical scaffold, several putative mechanisms can be proposed, drawing parallels with other hydantoin-containing antimicrobial agents.[2][4]

Hydantoin derivatives have been shown to exert their antifungal effects through various mechanisms, including:

-

Disruption of Fungal Cell Membrane Integrity: Some hydantoins can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death.[4]

-

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a unique and essential structure. Certain antimicrobial compounds can inhibit the enzymes responsible for cell wall synthesis, leading to osmotic instability and cell lysis.

-

Mitochondrial Dysfunction: Some thiohydantoin derivatives have been found to target the mitochondrial respiratory chain, specifically complex III.[5][6] Inhibition of this complex disrupts ATP production, leading to a severe energy deficit and fungal cell death.

Given that this compound is a thiohydantoin derivative, it is plausible that its mechanism of action involves the disruption of mitochondrial function.

Conclusion

This compound is a topical antifungal agent with historical efficacy against Candida albicans. While recent, comprehensive data on its broader antifungal spectrum is limited, standardized protocols such as those provided by CLSI and EUCAST offer a clear path for re-evaluating its activity against a wider range of fungal pathogens. The putative mechanisms of action, likely involving disruption of the fungal cell membrane or mitochondrial function, warrant further investigation to fully understand its therapeutic potential in an era of increasing antifungal resistance. This guide serves as a foundational resource for researchers and drug development professionals interested in revisiting the therapeutic utility of this compound.

References

- 1. Antifungal properties of hydantoin [cds-bsx.com]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antifungal/Antioomycete Activity of Thiohydantoin Analogues Containing Spirocyclic Butenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Clodantoin and its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodantoin, a hydantoin derivative, is recognized for its topical antifungal properties, particularly against Candida albicans. This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives. It delves into their mechanism of action, summarizes available quantitative data on their antifungal efficacy, and outlines detailed experimental protocols for their evaluation. Furthermore, this guide presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of their molecular interactions and evaluation processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

Hydantoin and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. This compound, chemically known as 5-(1-ethylpentyl)-3-(trichloromethylthio)hydantoin, has been specifically identified as a topical antifungal agent. The emergence of drug-resistant fungal pathogens necessitates the exploration and development of new therapeutic agents. This guide focuses on the core biological activities of this compound and its structural analogs, providing a technical foundation for further research and drug development efforts.

Antifungal Activity of this compound and Derivatives

The primary biological activity of this compound is its antifungal action, with reported efficacy against Candida albicans, a common opportunistic fungal pathogen. The biological activity of hydantoin derivatives is significantly influenced by the nature of substituents on the hydantoin ring.

Quantitative Antifungal Data

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, the antifungal activity of structurally related hydantoin derivatives provides valuable insights into their potential efficacy. The following table summarizes representative MIC data for various hydantoin derivatives against fungal pathogens.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 5-arylidine-2-thiohydantoins | Botrytis cinerea | - (71.9% inhibition) | [1] |

| 5-arylidine-2-thiohydantoins | Alternaria solani | - (57.6% inhibition) | [1] |

| Hydroxychavicol | Candida albicans | 15.62 - 500 | [2] |

| Hydroxychavicol | Aspergillus species | 125 - 500 | [2] |

| Hydroxychavicol | Dermatophytes | 7.81 - 62.5 | [2] |

| Micafungin | Fluconazole-resistant Candida spp. | MIC90: 0.06 | [3] |

| Caspofungin | Candida albicans | MIC90: 0.25 | [4] |

| Itraconazole | Candida albicans | MIC50: 0.063 | [4] |

| Fluconazole | Candida albicans | MIC90: 4 | [4] |

| Amphotericin B | Candida albicans | MIC: 0.016 | [4] |

Note: The data presented are for comparative purposes and highlight the potential antifungal activity within the broader class of hydantoin-related structures. Further specific testing of this compound and its direct derivatives is required to establish their precise antifungal spectrum and potency.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and viability. The fungal cell wall is a complex and dynamic structure primarily composed of chitin, glucans, and mannoproteins, which are absent in human cells, making it an attractive target for antifungal drugs.

Fungal Cell Wall Disruption

The proposed mechanism involves the inhibition of key enzymes responsible for the biosynthesis of cell wall components. The (trichloromethyl)thio moiety of this compound is a reactive group that could potentially interact with sulfhydryl groups in fungal enzymes, leading to their inactivation.

Caption: Proposed mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

This section provides a detailed methodology for the synthesis of hydantoin derivatives and the evaluation of their antifungal activity, based on established protocols.

General Synthesis of 5,5-Disubstituted Hydantoin Derivatives

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.

Materials:

-

Ketone or aldehyde

-

Potassium cyanide (KCN) or sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of the ketone or aldehyde, potassium cyanide, and ammonium carbonate is prepared in a solvent such as ethanol and water.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid.

-

The precipitated hydantoin derivative is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Caption: General workflow for the synthesis of 5,5-disubstituted hydantoins.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]

Materials:

-

96-well microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium buffered with MOPS

-

Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.[7]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[5][7]

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Structure-Activity Relationship (SAR)

The biological activity of hydantoin derivatives is closely linked to their chemical structure. Key structural features influencing antifungal activity include:

-

Substitution at the C-5 position: The nature and size of the substituent at the C-5 position of the hydantoin ring can significantly impact activity. Lipophilic groups may enhance membrane permeability.

-

Substitution at the N-3 position: The (trichloromethyl)thio group at the N-3 position in this compound is a critical feature, likely contributing to its reactive properties and interaction with fungal targets.

-

Aromatic vs. Aliphatic Substituents: The presence of aryl or alkyl groups can modulate the compound's lipophilicity and steric hindrance, affecting its ability to bind to the target site.

Further synthesis and evaluation of a diverse range of this compound derivatives are necessary to establish a comprehensive SAR and to guide the design of more potent and selective antifungal agents.

Conclusion

This compound and its derivatives represent a promising, albeit underexplored, class of antifungal agents. Their potential mechanism of action, targeting the fungal cell wall, offers a selective advantage. This guide has provided a foundational overview of their biological activity, including a framework for their synthesis and evaluation. The presented data and protocols are intended to stimulate further research into this compound class, ultimately contributing to the development of new and effective therapies to combat fungal infections. Future work should focus on obtaining specific quantitative data for this compound, elucidating its precise molecular mechanism, and exploring the synthesis and activity of a broader range of its derivatives to establish a clear structure-activity relationship.

References

- 1. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activities of micafungin against 315 invasive clinical isolates of fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microtiter broth dilution method for yeast susceptibility testing with validation by clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

In Vitro Antifungal Properties of Clodantoin: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is a cornerstone of antifungal drug discovery and development. It provides essential data on a compound's spectrum of activity and potency against various fungal pathogens. Standardized methodologies have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data across different laboratories.[4][5]

Key Experimental Protocols for In Vitro Antifungal Evaluation

The following sections detail the standard methodologies for determining the antifungal activity of a test compound.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

2.1.1 Materials and Reagents

-

Test compound (e.g., Clodantoin)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Standardized culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving non-water-soluble compounds

2.1.2 Inoculum Preparation

-

Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.

-

For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

-

For molds, conidia are harvested and suspended in sterile saline. The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted using a hemocytometer. The final inoculum concentration is typically in the range of 0.4-5 x 10^4 CFU/mL.

2.1.3 Assay Procedure

-

The test compound is serially diluted in the culture medium in the wells of a 96-well plate.

-

The standardized fungal inoculum is added to each well.

-

Positive (no drug) and negative (no inoculum) control wells are included on each plate.

-

The plates are incubated at 35°C for 24-48 hours for yeasts and for a longer duration for molds, depending on the species.

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

2.2.1 Procedure

-

Following the determination of the MIC from the broth microdilution assay, an aliquot (typically 10-20 µL) is taken from each well that shows no visible growth.

-

The aliquot is subcultured onto an appropriate agar medium that does not contain the test compound.

-

The plates are incubated at 35°C until growth is visible in the control subcultures.

-

The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the subculture plates.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a fungus to an antifungal agent.

2.3.1 Materials

-

Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)

-

Sterile paper disks

-

Test compound solution of a known concentration

2.3.2 Procedure

-

A standardized inoculum of the fungal isolate is swabbed uniformly across the surface of the agar plate.

-

Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated at 35°C for 24-48 hours.

-

The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Potential Mechanisms of Action for Hydantoin Derivatives

While the specific mechanism of action for this compound is not documented in the available literature, research on other hydantoin-containing compounds suggests potential antifungal activities. Some studies on novel thiohydantoin derivatives have indicated that they may act by inhibiting fungal enzymes.[7] Without specific research on this compound, any proposed mechanism would be purely speculative.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of the antifungal properties of a test compound.

Data Presentation

Should experimental data for this compound become available, it would be crucial to present it in a clear and structured format for easy comparison. The following tables are examples of how such data could be organized.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 90030 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| (Other relevant species) |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound

| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 90030 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| Cryptococcus neoformans | ATCC 90112 |

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Conclusion

While this compound has a history of clinical application, a comprehensive in vitro antifungal profile based on modern, standardized methodologies is not currently available in the public domain. This guide outlines the essential experimental protocols that are necessary to generate such a profile. The application of these methods would provide valuable data on this compound's spectrum of activity, potency, and potential for fungicidal action, which is critical for any further consideration of its development as an antifungal agent. Future research focusing on these aspects would be invaluable to the scientific and drug development communities.

References

- 1. [Chlordantoin in the therapy of vaginal diseases caused by Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miconazole nitrate compared with chlordantoin in the treatment of vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candida albicans vaginitis: clinical aspects and chlordantoin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical utility of in vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Impact of Clodantoin on Fungal Cell Membrane Integrity: A Technical Guide

Affiliation: Google Research

Abstract

Fungal infections pose a significant threat to global health, necessitating the exploration of novel antifungal agents and a deeper understanding of their mechanisms of action. Clodantoin, a hydantoin derivative, has been identified as a topical antifungal agent with activity against pathogenic fungi such as Candida albicans[1]. This technical guide provides an in-depth examination of the putative effects of this compound on the integrity of the fungal cell membrane. While direct experimental data on this compound's specific interactions with the fungal cell membrane are limited, its classification as an imidazole antifungal suggests a mechanism primarily centered on the inhibition of ergosterol biosynthesis, a critical component for membrane structure and function. This guide synthesizes the likely mechanism of action, presents a framework for the quantitative analysis of its effects, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Fungal Cell Membrane as an Antifungal Target

The fungal cell membrane is a vital structure that maintains cellular homeostasis, regulates the passage of ions and nutrients, and serves as a barrier against environmental stresses. A key distinguishing feature of the fungal cell membrane is the presence of ergosterol, which plays a role analogous to cholesterol in mammalian cells, ensuring membrane fluidity and integrity. The biosynthetic pathway of ergosterol is a well-established target for a major class of antifungal drugs, the azoles, which includes imidazoles. Disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, including increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death.

Hydantoin derivatives, the chemical class to which this compound belongs, have demonstrated a broad spectrum of biological activities, including antifungal properties[2][3]. Research suggests that these compounds can function by inhibiting ergosterol synthesis or by directly disrupting the integrity of the fungal cell membrane, leading to cell lysis[2][3].

Postulated Mechanism of Action of this compound

Based on its chemical classification and known antifungal activity, this compound is postulated to act as an inhibitor of the ergosterol biosynthesis pathway. This mechanism is characteristic of imidazole antifungals. The primary target is expected to be the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.

The proposed signaling pathway and mechanism of action are illustrated in the diagram below.

References

An In-depth Technical Guide to the Imidazolidine-2,4-dione Core of Clodantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the imidazolidine-2,4-dione heterocyclic scaffold, with a specific focus on its manifestation in the antifungal agent, Clodantoin. The document details the physicochemical properties, synthesis, spectral characteristics, and biological activity of this important chemical entity.

The Imidazolidine-2,4-dione (Hydantoin) Core

The imidazolidine-2,4-dione ring, commonly known as hydantoin, is a five-membered heterocyclic structure containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[1]

This compound, an antifungal agent, features this core structure. Its chemical name is 5-Heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione. The core structure of this compound, without the N-trichloromethylsulfanyl group, is 5-(Heptan-3-yl)imidazolidine-2,4-dione.[3]

Physicochemical Properties

| Property | Imidazolidine-2,4-dione (Parent Core) | 5-Alkyl-Imidazolidine-2,4-diones (General) |

| Molecular Formula | C₃H₄N₂O₂ | Varies |

| Molecular Weight | 100.08 g/mol | Varies |

| Melting Point | ~220 °C | Generally lower than the parent core and varies with the alkyl chain length. |

| Solubility | Slightly soluble in water. | Solubility in water is expected to decrease with increasing alkyl chain length due to increased lipophilicity. |

| pKa | ~9.12 | The pKa is expected to be similar to the parent compound, as the 5-alkyl substituent has a minimal electronic effect on the acidity of the N-H protons. |

Synthesis of the Imidazolidine-2,4-dione Core of this compound

A likely synthetic route to the core of this compound is a variation of the Bucherer-Bergs reaction, which is a well-established method for preparing 5-substituted hydantoins from ketones or aldehydes.[4] A subsequent N-thiolation step would then be required to complete the synthesis of this compound.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(Heptan-3-yl)imidazolidine-2,4-dione (Bucherer-Bergs Reaction)

This protocol is a generalized procedure based on established Bucherer-Bergs reaction conditions.[4]

-

Reaction Setup: In a sealed pressure vessel, combine heptan-3-one (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the reactants are fully dissolved.

-

Heating: Heat the mixture to 60-70°C with constant stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 6. This will precipitate the hydantoin product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: N-Thiolation to Yield this compound

This is a proposed method based on general N-thiolation reactions.

-

Reaction Setup: Dissolve the synthesized 5-(Heptan-3-yl)imidazolidine-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir.

-

Thiolating Agent: Slowly add trichloromethanesulfenyl chloride (Cl₃CSCl) (1 equivalent) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characteristics of the Imidazolidine-2,4-dione Core

While the specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on data from analogous hydantoin structures.[5][6]

| Spectroscopy | Imidazolidine-2,4-dione Core Feature | Expected Chemical Shift / Signal |

| IR (Infrared) | N-H stretch | 3200-3300 cm⁻¹ (broad) |

| C=O stretch (amide) | 1700-1780 cm⁻¹ (two distinct bands) | |

| ¹H NMR | N-H protons | δ 7.5-11.0 ppm (broad singlets) |

| C5-H proton | δ 4.0-5.5 ppm (if present) | |

| ¹³C NMR | C2=O | δ 155-160 ppm |

| C4=O | δ 170-175 ppm | |

| C5 | δ 55-65 ppm | |

| Mass Spec. | Molecular Ion Peak | [M]+ corresponding to the molecular weight |

| Fragmentation | Characteristic loss of isocyanate (HNCO) or fragments from the C5 substituent. |

Biological Activity and Mechanism of Action

This compound is known for its antifungal properties. The precise mechanism of action has not been extensively studied for this compound itself, but insights can be drawn from related compounds.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported. However, hydantoin derivatives have shown a range of antimicrobial activities.[7] For instance, certain hydantoin cyclohexyl sulfonamide derivatives have exhibited EC₅₀ values against Botrytis cinerea and Sclerotinia sclerotiorum in the range of 1-5 µg/mL.[7]

Proposed Mechanism of Antifungal Action

The antifungal activity of this compound is likely attributed to the N-trichloromethylsulfanyl group. N-thiolated compounds have been shown to possess antifungal activity.[8][9] The mechanism is thought to involve the disruption of cellular processes through the interaction of the N-S moiety with intracellular thiols, such as coenzyme A, leading to a fungistatic effect.[9][10] This could inhibit essential metabolic pathways like fatty acid biosynthesis.[10]

Putative Signaling Pathway Disruption

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocol for Antifungal Susceptibility Testing

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum: Culture the fungal strain to be tested on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control well (inoculum without the drug) and a negative control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

References

- 1. ijsr.net [ijsr.net]

- 2. ijres.org [ijres.org]

- 3. parchem.com [parchem.com]

- 4. mdpi.com [mdpi.com]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the antifungal properties of N-thiolated beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the Antifungal Properties of N-Thiolated β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Clodantoin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Executive Summary

Clodantoin, chemically known as 5,5-dimethyl-3-(trichloromethyl)imidazolidine-2,4-dione, is a compound belonging to the hydantoin family. Derivatives of this chemical class have demonstrated a range of biological activities, indicating the potential for novel therapeutic applications. However, a comprehensive understanding of a compound's cytotoxic profile is a critical prerequisite for any further development. As of this writing, public-domain data on the specific cytotoxicity of this compound is limited. This document, therefore, serves as an in-depth technical guide for conducting a preliminary investigation into the cytotoxic effects of this compound. It provides detailed experimental protocols, templates for data presentation, and visual workflows to guide researchers in generating foundational data on this compound's activity in cellular models. The methodologies outlined herein are standard, robust, and widely accepted in the fields of toxicology and drug discovery.

Experimental Protocols

A thorough preliminary investigation into the cytotoxicity of a novel compound typically involves an initial screening for cell viability, followed by more detailed assays to elucidate the mechanism of cell death. The following protocols are foundational for this purpose.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4] The intensity of the purple color is directly proportional to the number of living cells.[2]

Materials:

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

Complete growth medium appropriate for the chosen cell lines.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).[5]

-

Solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl).[5][6]

-

96-well flat-bottom plates.

-

Phosphate-Buffered Saline (PBS), sterile.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of the vehicle (DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][6]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cell death is occurring via apoptosis or necrosis, a common method is flow cytometry using Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

-

Cells treated with this compound as described in the cytotoxicity screening workflow.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: After treatment with this compound for the desired time, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Quantitative data from cytotoxicity assays should be organized in a clear and concise manner to facilitate interpretation and comparison across different conditions.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values)

| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |

| Cancer Cell Lines | ||

| HeLa (Cervical Cancer) | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| A549 (Lung Cancer) | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| MCF-7 (Breast Cancer) | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| Non-Cancerous Cell Line | ||

| HEK293 (Embryonic Kidney) | 24 | Value |

| 48 | Value | |

| 72 | Value |

IC₅₀ (half-maximal inhibitory concentration) values should be calculated from the dose-response curves generated from the MTT assay data.

Table 2: Cell Death Mechanism Analysis by Annexin V/PI Staining

| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| HeLa Cells - 48h | ||||

| Vehicle Control | Value | Value | Value | Value |

| This compound (IC₅₀ Conc.) | Value | Value | Value | Value |

| This compound (2x IC₅₀ Conc.) | Value | Value | Value | Value |

| A549 Cells - 48h | ||||

| Vehicle Control | Value | Value | Value | Value |

| This compound (IC₅₀ Conc.) | Value | Value | Value | Value |

| This compound (2x IC₅₀ Conc.) | Value | Value | Value | Value |

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing experimental processes and biological mechanisms. The following diagrams are rendered using the DOT language for Graphviz.

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for the preliminary cytotoxicity screening of this compound.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is primarily executed through two interconnected signaling pathways: the extrinsic and intrinsic pathways.[7] Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[8]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. clyte.tech [clyte.tech]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clodantoin Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing (AST) of the novel investigational antifungal agent, Clodantoin. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2]

Introduction to this compound

This compound is an investigational antifungal agent with a proposed mechanism of action targeting the fungal cell membrane integrity. Preliminary studies suggest it may inhibit the ergosterol biosynthesis pathway, a critical component for fungal cell survival.[3][4][5] Accurate and standardized susceptibility testing is crucial for determining its spectrum of activity, establishing effective concentrations, and monitoring for the potential development of resistance.

Postulated Mechanism of Action of this compound

This compound is hypothesized to act as an inhibitor of the fungal enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[6] This enzyme is a key component of the ergosterol biosynthesis pathway.[3][5] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[3][5] This disruption of membrane integrity and function ultimately results in the cessation of fungal growth and cell death.[4][7]

Caption: Postulated signaling pathway for this compound's antifungal activity.

Experimental Protocols

The following protocols are provided for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

This method is considered the gold standard for antifungal susceptibility testing and involves testing a range of this compound concentrations in a liquid medium.[2][8]

Workflow for Broth Microdilution MIC Testing

Caption: Experimental workflow for the broth microdilution method.

Detailed Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The solvent should not affect fungal growth at its final concentration.

-

Further dilute the stock solution in RPMI 1640 medium (buffered with MOPS) to achieve the desired starting concentration for serial dilutions.

-

-

Preparation of Fungal Inoculum:

-

From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), select several distinct colonies.

-

Suspend the colonies in sterile saline (0.85%).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[9]

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Microdilution Plate Setup:

-

Use a sterile 96-well microtiter plate.

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 12.

-

Add 200 µL of the starting this compound concentration to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a positive growth control (medium and inoculum, no drug).

-

Well 12 should serve as a sterility control (medium only).

-

-

Inoculation:

-

Inoculate each well (1 through 11) with 100 µL of the standardized fungal inoculum. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the final desired test range.

-

-

Incubation:

-

Seal the plate or use a lid to prevent evaporation.

-

Incubate the plate at 35°C for 24 to 48 hours. The incubation time may vary depending on the fungal species being tested.[10]

-

-

Reading and Interpreting Results:

-

Following incubation, examine the wells for turbidity (visible growth). A reading mirror can aid in visualization.

-

The MIC is the lowest concentration of this compound that shows no visible growth (or significant growth inhibition, e.g., ≥50% reduction compared to the growth control) as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.[1]

-

This agar-based method is a simpler alternative for routine testing and provides a qualitative or semi-quantitative result.[2][9]

Detailed Protocol:

-

Preparation of Agar Plates:

-

Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[9] The agar depth should be uniform at approximately 4 mm.

-

-

Preparation of Fungal Inoculum:

-